molecular formula C7H12N2O3 B1601509 Ethyl 3-oxopiperazine-1-carboxylate CAS No. 59701-99-4

Ethyl 3-oxopiperazine-1-carboxylate

Cat. No. B1601509
Key on ui cas rn: 59701-99-4
M. Wt: 172.18 g/mol
InChI Key: CWVCSOZZZJTENQ-UHFFFAOYSA-N
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Patent
US08778946B2

Procedure details

To a solution of 2-piperazinone (5.0 g, 50.0 mmol) and triethylamine (11.09 g, 110.0 mmol) in DCM (15 mL) is added ethyl chloroformate (5.9 g, 55.0 mmol) at room temperature and the reaction mixture is stirred for 2 h. The reaction is quenched with water (100 mL) and extracted with DCM (3×100 mL). The combined organic layers are dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue is triturated with Et2O to give the title compound (5.0 g, 29.05 mmol) as a pale yellow solid. 1H-NMR (400 MHz, DMSO-d6): δ 1.19 (t, 3H), 3.16-3.19 (m, 2H), 3.48-3.51 (m, 2H), 3.85 (s, 2H), 4.05 (q, 2H), 8.06 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)CC)C.Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(Cl)Cl>[O:7]=[C:2]1[NH:1][CH2:6][CH2:5][N:4]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
11.09 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CN(CCN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.05 mmol
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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